molecular formula C20H20N2O2 B2397687 methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1206990-80-8

methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2397687
CAS No.: 1206990-80-8
M. Wt: 320.392
InChI Key: HEEHROHABKPIRN-UHFFFAOYSA-N
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Description

methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is a complex organic compound that features a combination of oxazole, pyrrolidinone, and benzenesulfonamide moieties

Preparation Methods

The synthesis of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the benzenesulfonamide moiety and the attachment of the pyrrolidinone group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrrolidinone moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other oxazole and pyrrolidinone derivatives. Compared to these compounds, methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine
  • N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 4-(3-ethylanilino)-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-8-6-9-15(11-14)21-17-12-18(20(23)24-3)22-19-13(2)7-5-10-16(17)19/h5-12H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEHROHABKPIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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